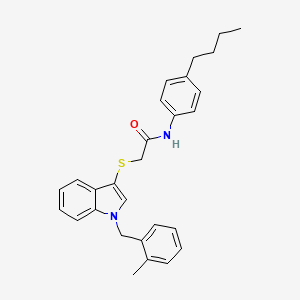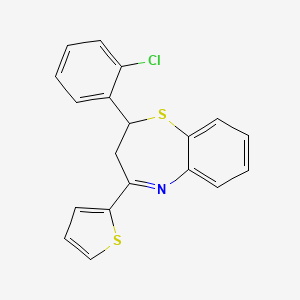
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol” is a chemical compound that has been studied in various fields of chemistry. It contains a pyridin-2-yl group, which is a common moiety in medicinal chemistry due to its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel tridentate ligands with nitrogen and oxygen donor sites starting from enantiomerically pure 1-(pyridin-2-yl)ethylamine .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been analyzed in several studies. For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Complex Formation
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol and its derivatives play a significant role in coordination chemistry, particularly in the formation of Cu(II) and Zn(II) complexes. These substances, through their unsymmetrical N-capped tripodal amine structure, facilitate the formation of mononuclear and dinuclear complexes, exhibiting a unique interaction with metal ions. The synthesis and characterization of such complexes reveal their potential in catalysis and material science. Notably, the length of the alkoxide arm in the molecule significantly influences the coordination geometry and stability of the resulting metal complexes, with studies showing varied coordination patterns based on the arm length and the type of metal ion involved (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015); (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).
Catalysis and Polymerization
In the realm of catalysis, derivatives of this compound have been employed in the polymerization of isoprene, demonstrating high regio- and stereo-selectivity. This application underscores the compound's utility in synthetic chemistry, where controlling the polymerization process is crucial for producing materials with specific properties. The complexes formed with rare earth metals, for instance, have shown to effectively initiate isoprene polymerization, leading to polyisoprene with desirable 1,4-cis selectivity (Gu, Wang, Wei, Zhu, Zhou, Huang, & Mu, 2017).
Biological Applications and Imaging
Although direct references to biological applications and cellular imaging for this compound were not found in the papers provided, related compounds exhibit significant activity in these areas. For instance, compounds with similar structural features have been investigated for their anticancer properties and as potential chemosensors for metal ions. These studies highlight the broader potential of pyridinyl derivatives in medicinal chemistry and diagnostics (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014); (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Propiedades
IUPAC Name |
3-(1-pyridin-2-ylethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(11-7-4-8-13)10-5-2-3-6-12-10/h2-3,5-6,9,11,13H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSDNLWUCEVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)
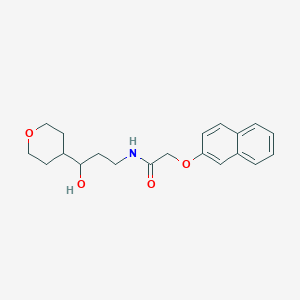
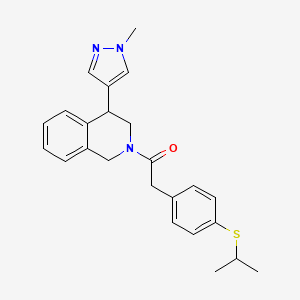
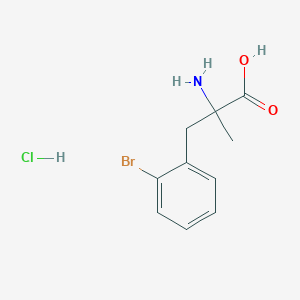

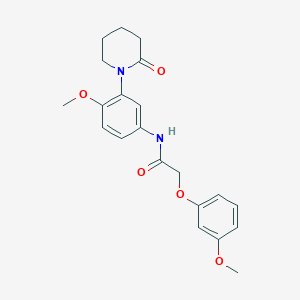
![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)
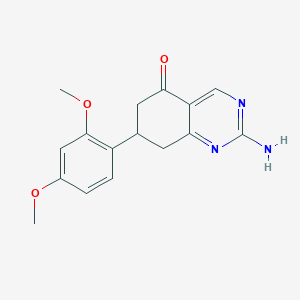
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)
